N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide
Description
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is a benzothiazole-derived hydrazide compound characterized by a 4,5-dimethyl-substituted benzothiazole ring linked to a 2,6-difluorobenzohydrazide moiety. Benzothiazole derivatives are widely studied for their pharmacological properties, including enzyme inhibition and antimicrobial activity, as well as their utility in coordination chemistry for metal-organic framework (MOF) synthesis . The presence of fluorine atoms at the 2,6-positions of the benzohydrazide group enhances electronegativity and may influence binding interactions in biological or catalytic systems.
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c1-8-6-7-12-14(9(8)2)19-16(23-12)21-20-15(22)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPUXPUTXMPOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide: Differs in the substituents on the benzothiazole (4,6-difluoro vs. 4,5-dimethyl) and the presence of a dihydrodioxine ring instead of a difluorobenzoyl group.
Hydrazinecarbothioamides (e.g., compounds 4–6 from ) : Replace the benzothiazole with a triazole ring and incorporate a thiocarbonyl (C=S) group. The C=S group (IR: 1243–1258 cm⁻¹) exhibits distinct electronic properties compared to the C=O group (IR: 1663–1682 cm⁻¹) in the target compound .
N,N'-diacylhydrazines (e.g., N′-(2-fluorobenzoyl)benzohydrazide) : Feature dual acylhydrazine linkages, enabling planar conformations and hydrogen-bonding networks, unlike the single hydrazide bridge in the target compound .
Spectroscopic and Coordination Properties
Research Findings and Implications
Steric vs. Electronic Effects : The 4,5-dimethyl groups on the benzothiazole reduce coordination efficiency with Cu salts compared to smaller substituents (e.g., 4,6-difluoro), as shown by attenuated IR peaks for tertiary amine bonds in Cu-MOFs .
Fluorine Substitution : The 2,6-difluoro motif enhances electrophilicity, making the compound a candidate for Pd-catalyzed cross-coupling reactions, as demonstrated in decarboxylative hetarylation studies .
Tautomerism : Unlike triazole-thione analogs (), the target compound’s hydrazide group likely adopts a single tautomeric form, avoiding equilibrium shifts that complicate reactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide, and how can reaction conditions be standardized?
- Methodological Answer : The compound is typically synthesized via coupling reactions between substituted benzothiazole precursors and fluorinated benzohydrazides. For example, a benzothiazole-2-carboxylic acid derivative (e.g., 4,5-dimethyl-1,3-benzothiazole-2-carboxylic acid) can react with hydrazine hydrate under reflux in ethanol to form the hydrazide intermediate. Subsequent coupling with 2,6-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) yields the final product .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization (e.g., ethanol/water mixtures). Adjust stoichiometry and solvent polarity to optimize yield (>70% as reported in analogous syntheses) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze , , and NMR spectra to confirm substitution patterns (e.g., fluorine atoms at positions 2,6 on the benzoyl group; methyl groups on the benzothiazole ring) .
- Mass Spectrometry : Use high-resolution ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- Elemental Analysis : Confirm C, H, N, S, and F content within ±0.3% of theoretical values .
Q. What preliminary assays are recommended to evaluate its biological activity in academic research?
- Methodological Answer : Prioritize in vitro assays to screen for bioactivity:
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC (Minimum Inhibitory Concentration) values .
- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC values with control compounds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from variations in compound purity, assay protocols, or cell line heterogeneity. Mitigate these by:
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
- Standardized Assays : Adopt OECD/ISO guidelines for cytotoxicity and antimicrobial testing.
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across independent replicates .
Q. What strategies are effective for improving the compound’s solubility and bioavailability in pharmacological studies?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays.
- Prodrug Design : Modify the hydrazide moiety to ester or amide derivatives for enhanced membrane permeability .
- Nanoparticle Encapsulation : Employ PLGA or liposomal carriers to improve aqueous stability and target-specific delivery .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD):
- Crystallization : Grow crystals via slow evaporation (e.g., dichloromethane/hexane).
- Refinement : Use SHELXL (SHELX suite) for structure refinement, analyzing bond lengths, angles, and torsion angles to confirm stereochemistry .
- Data Interpretation : Compare experimental data with DFT-calculated geometries (e.g., Gaussian 09) to validate electronic effects of fluorine substituents .
Q. What analytical approaches are suitable for detecting degradation products under varying storage conditions?
- Methodological Answer :
- Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks.
- Degradation Analysis : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed hydrazide or oxidized benzothiazole derivatives).
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
